molecular formula C10H20N2O B1490487 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one CAS No. 1018285-90-9

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1490487
CAS No.: 1018285-90-9
M. Wt: 184.28 g/mol
InChI Key: BJKHSJUIHDHBJA-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one is a piperidine-derived compound characterized by a butanone backbone linked to a 4-(aminomethyl)piperidin-1-yl group. Its structure combines a ketone functionality with a basic amine-substituted piperidine ring, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-3-10(13)12-6-4-9(8-11)5-7-12/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHSJUIHDHBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one is a piperidine derivative that has garnered interest for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its interactions with different biological targets, including neurotransmitter systems and enzymatic pathways.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a butanone moiety. This configuration is significant as it influences the compound's biological activity and pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
  • Antiviral Effects : Preliminary investigations indicate that it may have antiviral properties, although further research is needed to establish its efficacy against specific viruses .
  • Neuropharmacological Effects : As a piperidine derivative, it may interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction could be beneficial in developing treatments for neurological disorders .

The mechanism of action of this compound involves its binding to various biological targets:

  • Dipeptidyl Peptidase-4 (DPP-4) : The compound may act as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism and insulin regulation. This suggests potential applications in managing diabetes mellitus .
  • Neurotransmitter Receptors : It is hypothesized that the compound interacts with dopamine and serotonin receptors, which could modulate mood and cognitive functions .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
  • In Vivo Efficacy : Animal models have been utilized to assess the compound's efficacy in reducing infection rates. Mice treated with the compound showed improved survival rates compared to controls when infected with pathogenic strains .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

Compound NameStructure FeaturesUnique Properties
1-(Piperidin-4-yl)butan-1-oneContains a carbonyl groupDifferent reactivity due to carbonyl presence
N-MethylpiperidineMethyl substitution on nitrogenCommonly used as a solvent or reagent
4-(Aminomethyl)piperidineAdditional amine group on piperidinePotentially enhanced biological activity

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one exhibits a variety of biological activities:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antiviral Effects : Preliminary studies indicate possible antiviral properties, though further research is necessary to confirm efficacy against specific viruses.
  • Neuropharmacological Effects : May influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which could be beneficial for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential therapeutic utility.

In Vivo Efficacy

Animal models have been employed to assess the efficacy of the compound in reducing infection rates. Mice treated with the compound exhibited improved survival rates compared to control groups when infected with pathogenic strains.

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic applications.

Comparison with Similar Compounds

Variations in Aryl Substituents

Compounds with modified aryl groups on the butanone backbone exhibit distinct biological activities and physicochemical properties:

Compound Name Substituent on Aryl Group Molecular Formula Key Features Reference
1-([1,1′-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-one (12) Biphenyl C21H23NO High Sigma-2 receptor (S2R) and NMDA receptor affinity; acetylcholinesterase inhibition
1-(4-Fluorophenyl)-4-(4-hydroxy-4-(4'-methoxybiphenyl)piperidin-1-yl)butan-1-one Fluorophenyl, methoxybiphenyl C28H29FNO3 Enhanced binding affinity via fluorine electronegativity; synthesized via Pd catalysis
Ebastine (1-[4-(tert-butyl)phenyl]-4-[4-(diphenylmethoxy)piperidin-1-yl]butan-1-one) tert-Butyl, diphenylmethoxy C32H39NO2 Non-sedating antihistamine; diphenylmethoxy reduces CNS penetration

Key Observations :

  • Biphenyl and fluorophenyl groups enhance receptor binding (e.g., S2R, NMDA) .
  • Bulky substituents like diphenylmethoxy (Ebastine) improve peripheral selectivity and reduce sedation .

Piperidine Ring Modifications

The piperidine ring’s substitution pattern significantly impacts solubility, metabolism, and target engagement:

Compound Name Piperidine Modification Molecular Mass Biological Relevance Reference
1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one 4-Hydroxy 303.44 Hydroxyl group increases solubility; potential antioxidant activity
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one hydrochloride 1-Aminocyclopropyl 327.86 (HCl salt) Cyclopropyl introduces conformational constraints; likely impacts receptor specificity
Terfenadone (Impurity of Terfenadine) 4-(Hydroxydiphenylmethyl) 477.62 Diphenylmethyl group may slow metabolism; linked to cardiotoxicity

Key Observations :

  • Hydroxyl groups improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Bulky groups (e.g., diphenylmethyl) increase metabolic stability but raise toxicity risks .

Functional Group Additions

Functional groups on the butanone or piperidine alter reactivity and pharmacokinetics:

Compound Name Functional Group Key Property Reference
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one Bromomethyl Alkylating potential; high reactivity
4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (16) Thiophene, trifluoromethyl Enhanced lipophilicity; improved membrane permeability

Key Observations :

  • Thiophene and trifluoromethyl groups increase lipophilicity, favoring CNS penetration .

Receptor Binding and Enzyme Inhibition

  • Also inhibited acetylcholinesterase (AChE), a target in Alzheimer’s disease .
  • Ebastine : Selective histamine H1 receptor antagonist; lack of CNS penetration attributed to diphenylmethoxy group .

Antimicrobial and Antifungal Activity

  • Analogs with hydroxylated aryl groups (e.g., 1-(2,6-dihydroxyphenyl)butan-1-one derivatives) showed antifungal activity against Botrytis cinerea and Fusarium spp. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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